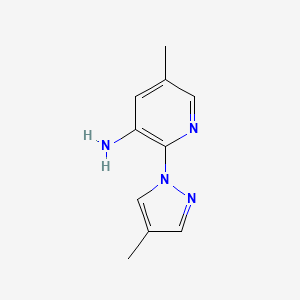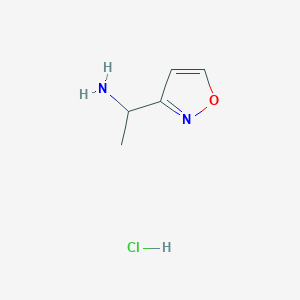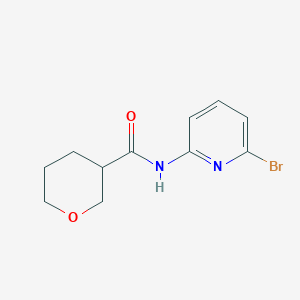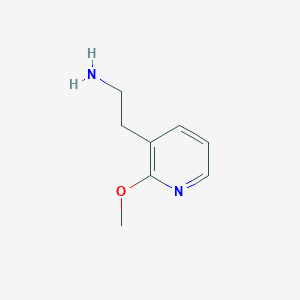
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine
Descripción general
Descripción
“5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine”, involves various synthetic routes . One such route involves the condensation of acetylacetone and hydrazine .Molecular Structure Analysis
The molecular structure of “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involving “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” are complex and involve various stages . For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II) was initiated under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Applications
Compounds containing the imidazole ring, such as 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine, have shown significant potential in the development of new antibacterial and antimycobacterial drugs. These compounds can be synthesized to target a variety of bacterial strains, including drug-resistant varieties, offering a new avenue for treating infectious diseases .
Anti-inflammatory and Antitumor Properties
The imidazole moiety is also known for its anti-inflammatory and antitumor activities. Derivatives of this compound can be designed to inhibit specific pathways involved in inflammation and tumor growth, providing targeted therapy options for conditions such as cancer and chronic inflammatory diseases .
Antidiabetic Effects
Research has indicated that imidazole derivatives can play a role in antidiabetic drug development. By acting on relevant biological targets, these compounds can help regulate blood sugar levels and provide a novel approach to managing diabetes .
Herbicidal Activity
Pyrazole-containing compounds have been utilized in the development of herbicides. Optimization of these molecules can lead to the creation of effective herbicidal agents with specific action against problematic weeds, while minimizing impact on crops .
Antileishmanial and Antimalarial Evaluation
Some derivatives of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine have been evaluated for their antileishmanial and antimalarial properties. These compounds can be optimized for better efficacy and lower toxicity, contributing to the fight against parasitic diseases like leishmaniasis and malaria .
Inhibitors for Myeloproliferative Disorders
The compound’s derivatives have potential as inhibitors for Janus kinase 2 (JAK2), which is significant in the treatment of myeloproliferative disorders. This application could lead to new therapeutic options for diseases that affect blood cell production .
Direcciones Futuras
The future directions for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” could involve further exploration of its pharmacological effects, including its potential as an antileishmanial and antimalarial agent . Additionally, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Mecanismo De Acción
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Biochemical Pathways
For example, imidazole derivatives have been found to influence a wide range of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, as is the case with imidazole , can impact its bioavailability.
Result of Action
Similar compounds have been found to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
5-methyl-2-(4-methylpyrazol-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-3-9(11)10(12-4-7)14-6-8(2)5-13-14/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZAXOXXFPQKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2C=C(C=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209975 | |
| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine | |
CAS RN |
1423027-82-0 | |
| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)



![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)






